methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4, a furan-2-carbonyl imino group at position 2, and a methyl acetate moiety. This compound is of interest due to its structural similarity to intermediates used in antibiotic synthesis, particularly cephalosporins, where thiazole derivatives are critical acylating agents .
Properties
IUPAC Name |
methyl 2-[4-ethoxy-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-3-23-11-6-4-8-13-15(11)19(10-14(20)22-2)17(25-13)18-16(21)12-7-5-9-24-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEUWZDEQUGFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carboxylic acid with 2-aminobenzothiazole in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole Derivatives
2.1.1. Ethoxy vs. Methoxy Substituents
- Ethyl [(2Z)-2-[(furan-2-ylcarbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate (CAS 52121-01-4) This compound shares the furan-2-carbonyl imino group but differs in two key aspects: A nitro group at position 5, which may enhance electrophilicity and reactivity in nucleophilic substitution reactions.
- However, the absence of the furan-2-carbonyl group limits π-stacking interactions observed in the target compound .
2.1.2. Thioester vs. Acetate Ester
- S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate () The thioester group introduces sulfur-mediated electronic effects, which may enhance oxidative stability but reduce hydrolytic resistance compared to the acetate ester in the target compound. This substitution also impacts hydrogen-bonding capabilities .
Core Heterocycle Modifications
2.2.1. Benzothiazole vs. Quinazolinone
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate () The quinazolinone core is more planar and aromatic, favoring stronger π-π interactions.
2.2.2. Benzothiazepine Derivatives
- 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) The seven-membered benzothiazepine ring introduces torsional strain, which may lower melting points (117–118°C) compared to the more rigid benzothiazole derivatives. The hydroxyl group enhances hydrogen-bond donor capacity, contrasting with the ethoxy group’s hydrophobic nature in the target compound .
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
- The target compound’s melting point is expected to exceed 140°C (based on analogous structures in ), suggesting higher crystalline stability than 6j (117–118°C) .
- The ethoxy group likely improves thermal stability compared to methoxy derivatives due to reduced electron-withdrawing effects .
Spectroscopic Data
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O from furan-2-carbonyl and acetate) would appear near 1700–1750 cm⁻¹, similar to compound 6j .
- NMR : The ethoxy group’s methyl protons are anticipated at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet), distinct from methoxy signals at δ 3.8–3.9 ppm (singlet) .
Antibiotic Intermediate Potential
- Compared to the nitro-substituted analog (CAS 52121-01-4), the absence of a nitro group may reduce toxicity risks while maintaining antibacterial activity .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various substituents. The key steps in the synthesis include:
- Formation of the Benzothiazole Core : The initial step involves synthesizing the benzothiazole framework, which is crucial for the biological activity of the compound.
- Introduction of Functional Groups : Functionalization occurs through various methods such as acylation and imination to introduce the furan moiety and ethoxy group.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a diverse range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial against E. coli | |
| Benzothiazole Derivative B | Antifungal against C. albicans |
This compound has shown promising results in inhibiting bacterial growth in vitro.
Cytotoxicity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. Notably:
These findings suggest that the compound may possess significant anticancer properties.
The proposed mechanism for the biological activity includes:
- Inhibition of Topoisomerases : Similar compounds have been documented to inhibit DNA topoisomerases, leading to interference with DNA replication and transcription .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls.
- Study Design : Mice were treated with varying doses over a period of four weeks.
- Outcome : Significant reduction in tumor size was observed at higher doses.
- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with traditional chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
